3,5-Dimethyldodecanoic acid

Overview

Description

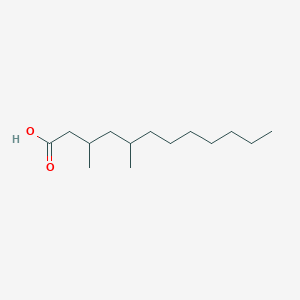

3,5-Dimethyldodecanoic acid (C₁₄H₂₈O₂, molecular weight: 228.38 g/mol) is a branched-chain carboxylic acid first identified as a female-produced sex pheromone in the cerambycid beetle Prionus californicus . Its structure features a 12-carbon backbone with methyl groups at positions 3 and 5 (Fig. 1). The compound is synthesized non-stereoselectively, yielding a racemic mixture of four stereoisomers (3R,5S; 3S,5R; 3R,5R; 3S,5S), with the anti-diastereomer (3R,5S/3S,5R) matching the natural pheromone in gas chromatography (GC) retention time and mass spectral data .

Key spectral characteristics include a base peak at m/z 87 (cleavage at C3) and significant ions at m/z 129 (C5 branch) and m/z 60 (loss of acetic acid) . Field bioassays demonstrate its strong attractant activity, capturing ~3.5 male beetles per trap daily .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyldodecanoic acid typically involves the alkylation of a suitable precursor, such as a dodecanoic acid derivative, with methylating agents. One common method includes the use of Grignard reagents or organolithium compounds to introduce the methyl groups at the desired positions. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that allow for large-scale synthesis. Catalysts such as palladium or nickel complexes can be employed to facilitate the methylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Esterification

3,5-Dimethyldodecanoic acid can react with alcohols to form esters in a process called esterification. This reaction typically requires a catalyst, such as an acid (e.g., sulfuric acid) or a carbodiimide like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) .

In this reaction, the hydroxyl group from the carboxylic acid is replaced by an alkoxy group from the alcohol, resulting in the formation of an ester and water . The reaction is reversible, and excess alcohol or removal of water can shift the equilibrium towards ester formation .

Neutralization

As a carboxylic acid, this compound can undergo neutralization reactions with bases to form a salt and water . For example, it can react with a strong base like sodium hydroxide (NaOH):

The product, in this case, would be a sodium salt of this compound. Similarly, it can react with metal hydroxides such as barium hydroxide:

Reactions with Carbene Intermediates

Carbenes are highly reactive intermediates featuring a neutral carbon atom with only two bonds and two unshared electrons . Carbenes can undergo various reactions, including Wolff rearrangements and Buchner reactions, which might be relevant in specific chemical transformations involving this compound derivatives .

-

Wolff Rearrangement: Although not directly involving the carboxylic acid group, if this compound were converted to an α-diazo ketone, it could undergo a Wolff rearrangement, resulting in the formation of a ketene .

-

Buchner Reaction: Carbenes can react with benzene to form a cyclopropane ring, which then undergoes rearrangement to yield cycloheptatrienes . This reaction is unlikely to occur directly with this compound but could be relevant if carbene intermediates are generated from its derivatives.

Ozonolysis

Ozonolysis is an alkene reaction that cleaves carbon-carbon double bonds using ozone (O3) . Since this compound does not contain any alkene groups, it will not directly undergo ozonolysis.

Beta-Oxidation

Beta-oxidation is a metabolic process by which fatty acids are broken down6. This process occurs in the mitochondria and peroxisomes6. During beta-oxidation, the fatty acid is shortened by two carbon atoms with each cycle, producing acetyl-CoA, NADH, and FADH26.

Scientific Research Applications

Entomological Applications

The primary application of 3,5-dimethyldodecanoic acid is in the study of insect behavior, particularly in attracting male beetles for research purposes.

- Sex Pheromone Studies : this compound serves as a potent attractant for male Prionus californicus beetles. Field bioassays have demonstrated that synthetic versions of this compound effectively lure males, showcasing its utility in studying mating behaviors and population dynamics in these insects .

- General Attractant for Other Species : Research indicates that this compound can also attract males from other Prionus species, such as Prionus lecontei. Field trials conducted across various regions of North America and the UK confirmed that traps baited with synthetic this compound captured multiple species of Prionus, indicating its potential for broader applications in monitoring and managing pest populations .

Case Studies and Findings

Several studies have documented the effectiveness and applications of this compound:

- Field Trials : In a study involving field bioassays across six regions in North America and one in the UK, traps baited with synthetic this compound successfully attracted males from different Prionus species. This finding suggests its utility not only for understanding species distributions but also for managing pest populations effectively .

- Behavioral Response Analysis : Research indicated that male beetles responded to doses as low as 10 ng in laboratory settings and up to 100 µg in field conditions without increased capture rates at higher dosages. This highlights the compound's potency and specificity as an attractant .

Summary Table of Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Entomology | Attractant for Prionus californicus and other species | Effective in field trials across multiple regions |

| Synthesis | Produced via acetyl chloride and Grignard reagents | Mixture of stereoisomers maintains attractiveness |

| Behavioral Studies | Analyzed response rates to synthetic pheromones | Low effective doses indicate high potency |

Mechanism of Action

The mechanism of action of 3,5-Dimethyldodecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing enzyme activity and gene expression. The presence of methyl groups at the 3rd and 5th positions can affect the compound’s binding affinity to receptors and enzymes, thereby altering its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Homologs: Chain-Length Variants

3,5-Dimethyldodecanoic acid shares structural homology with longer-chain analogs identified in P. californicus extracts:

- 3,5-Dimethyltridecanoic acid (C₁₅H₃₀O₂, MW: 242.40 g/mol)

- 3,5-Dimethylpentadecanoic acid (C₁₇H₃₄O₂, MW: 270.45 g/mol)

Key Differences:

| Property | This compound | 3,5-Dimethyltridecanoic Acid | 3,5-Dimethylpentadecanoic Acid |

|---|---|---|---|

| Molecular Formula | C₁₄H₂₈O₂ | C₁₅H₃₀O₂ | C₁₇H₃₄O₂ |

| Molecular Ion (m/z) | 228 | 242 | 270 |

| Kovats Index (GC) | Reference | +100 units | +300 units |

| Bioactivity | Strong attractant | Weak/No attractant | Not confirmed |

Homologs exhibit analogous mass spectral patterns (m/z 87, 129) but lack pheromonal efficacy, suggesting chain length critically influences receptor binding .

Trimethylundecanoic Acids: Branching Complexity

Synthetic trimethylated analogs were explored during pheromone identification:

- 3,5,9-Trimethylundecanoic acid (C₁₄H₂₈O₂, MW: 228.38 g/mol)

- 3,5,7-Trimethylundecanoic acid (C₁₄H₂₈O₂, MW: 228.38 g/mol)

Key Differences:

- Branching Positions : Additional methyl groups at C7 or C9 create steric hindrance, reducing volatility and altering GC elution profiles.

- Bioactivity : Neither compound attracted P. californicus males in field trials, confirming 3,5-dimethyl branching is optimal .

Stereoisomers: Configuration-Specific Activity

The four stereoisomers of this compound exhibit divergent bioactivity:

Biological Activity

3,5-Dimethyldodecanoic acid, also known as prionic acid, is a fatty acid that has garnered attention primarily for its role as a pheromone in the communication systems of certain beetle species, particularly Prionus californicus. This compound is significant in entomological research due to its unique biological activity and potential applications in pest management.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a linear dodecane backbone with two methyl groups at the 3rd and 5th positions. The synthesis of this compound can be achieved through various organic synthesis methods, including reactions involving acetyl chloride and methanol in the presence of Grignard reagents. The structural formula can be represented as follows:

Biological Role as a Pheromone

In biological contexts, this compound acts as a potent attractant for male Prionus californicus beetles. Field bioassays have demonstrated that both synthetic and natural forms of this pheromone effectively attract males, indicating its specificity and potency. The active enantiomer responsible for this attraction is identified as (3R,5S)-3,5-dimethyldodecanoic acid.

Key Findings from Research Studies

- Field Bioassays : In various studies conducted across North America and the UK, traps baited with synthetic blends of this compound captured significant numbers of male beetles from multiple Prionus species. Notably, males responded to concentrations as low as 10 ng in laboratory settings and 10 μg in field experiments .

- Stereoisomer Analysis : Research indicates that while males are attracted to the (3R,5S) enantiomer, they do not respond to its (3S,5R) counterpart. Furthermore, a mixture of all four stereoisomers was found equally effective as the single natural enantiomer, suggesting that the other stereoisomers do not inhibit attraction .

Applications in Pest Management

Given its effectiveness as a pheromone attractant, this compound has potential applications in integrated pest management (IPM) strategies. By utilizing this compound in traps or bait systems, researchers aim to control populations of pest species like Prionus californicus, which can cause significant damage to crops such as maize.

Comparative Analysis of Pheromone Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound:

Q & A

Basic Research Questions

Q. How is 3,5-dimethyldodecanoic acid synthesized for laboratory use, and what are the key steps in its non-stereoselective preparation?

- Methodological Answer : The compound is synthesized via a multi-step process involving Baeyer–Villiger oxidation of 3,5-dimethylcyclohexanone to form a lactone intermediate, followed by transesterification and Grignard reactions. For example, methyl 6-hydroxy-3,5-dimethylhexanoate is converted to a tosylate, reacted with alkyl-magnesium bromides under copper catalysis, and hydrolyzed to yield the final acid . A simplified synthesis involves ring-opening β-butyrolactone with 2-methylnonylmagnesium bromide, producing this compound in a single step .

Q. What experimental designs are used to assess the bioactivity of this compound as a pheromone in Coleoptera species?

- Methodological Answer : Laboratory olfactometer assays are conducted using dose-response trials with synthetic enantiomers (e.g., 1–100 ng doses in hexane) applied to filter paper. Responses of male beetles (e.g., Prionus californicus) are compared against solvent controls. Field bioassays employ buried traps treated with synthetic lures (e.g., 10–320 μg in hexane) and monitored for beetle captures. Statistical analysis uses nonparametric tests (e.g., Friedman’s Q) to account for heteroscedasticity .

Q. How are stereoisomers of this compound distinguished in gas chromatography (GC) analyses?

- Methodological Answer : Achiral DB-5 GC columns resolve diastereomeric pairs (syn-3R,5R and anti-3R,5S) based on retention times. Methyl esters of the acids improve peak symmetry and reproducibility. Chiral stationary phases (e.g., Cyclodex-B) are less effective, necessitating indirect determination via bioassays or comparison with synthetic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions between laboratory and field bioassay results for this compound activity?

- Methodological Answer : Discrepancies often arise from environmental variables (e.g., temperature, competing pheromones) or enantiomer-specific activity. For example, (3R,5S)-dimethyldodecanoic acid shows high lab activity but requires higher doses in field settings. To reconcile

- Conduct dose-escalation field trials (e.g., 0.1–100 μg lures) .

- Use mark-recapture studies to adjust for population density effects .

- Validate enantiomer ratios against insect-produced standards .

Q. What strategies optimize stereoselective synthesis of bioactive this compound enantiomers?

- Methodological Answer : Copper-catalyzed asymmetric conjugate addition of alkyl-magnesium bromides to α,β-unsaturated esters achieves >90% enantiomeric purity. For example, (3R,5S)-dimethyldodecanoic acid is synthesized using chiral ligands to control stereochemistry. Purity is confirmed via GC-MS and NMR, with bioactivity validated in olfactometer assays .

Q. Why does this compound act as a general attractant for multiple Prionus species, and how can this broad activity be mechanistically investigated?

- Methodological Answer : Structural similarity to conserved pheromone components across Cerambycidae explains cross-species attraction. To study mechanisms:

- Compare receptor-binding affinity using electrophysiology (e.g., antennal recordings).

- Test synthetic analogs (e.g., methyl esters, hydroxylated derivatives) in field trials .

- Analyze cuticular hydrocarbon profiles of target species for synergistic compounds .

Q. How should researchers address low recapture rates in mark-recapture field studies involving this compound?

- Methodological Answer : Low recaptures (e.g., <5% in P. californicus) inflate population estimates. Mitigation strategies include:

- Increasing marking intensity (e.g., fluorescent paint on elytra).

- Using Lincoln–Peterson models with correction factors for emigration .

- Deploying higher-density trap grids to improve detection .

Q. Critical Analysis of Contradictory Findings

- Stereoisomer Activity : While (3R,5S)-dimethyldodecanoic acid is bioactive, (3S,5R) shows negligible attraction . This contradicts early hypotheses of diastereomer equivalence, underscoring the need for enantiomer-specific synthesis in pheromone studies.

- Dose-Response Variability : Field efficacy varies geographically (e.g., higher captures in California vs. Idaho), likely due to differences in beetle population density or environmental humidity .

Q. Recommendations for Future Research

Properties

IUPAC Name |

3,5-dimethyldodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-12(2)10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCDOTOCKDZJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93761-42-3 | |

| Record name | 3,5-dimethyldodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.